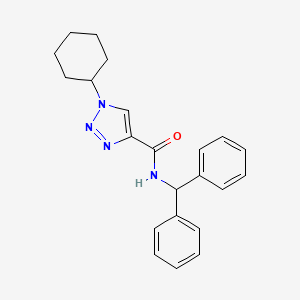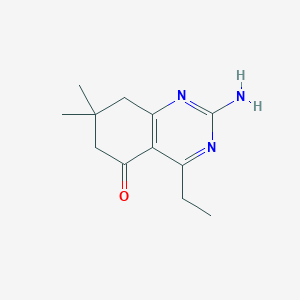![molecular formula C26H25NO B4927094 1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)
1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a promising candidate for a wide range of applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of 1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] in lab experiments is its unique structure, which makes it a promising candidate for a wide range of applications. This compound has been shown to have a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]. One area of research is the development of new synthetic methods for producing this compound with higher yields and purity. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, this compound could be studied for its potential use as a fluorescent probe for imaging applications.
Synthesemethoden
The synthesis of 1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] involves the reaction of indene-1,4'-dione with 3-phenoxybenzylamine in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, which results in the formation of the spirocyclic compound. This method has been optimized to produce high yields of the compound with high purity.
Eigenschaften
IUPAC Name |
1'-[(3-phenoxyphenyl)methyl]spiro[indene-1,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO/c1-2-9-23(10-3-1)28-24-11-6-7-21(19-24)20-27-17-15-26(16-18-27)14-13-22-8-4-5-12-25(22)26/h1-14,19H,15-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHUBCYQWVMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC(=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(3-Phenoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![3-{[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4927042.png)
![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)

![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)